N-(4-Fluorobenzyl)-4-methylbenzylamine

Description

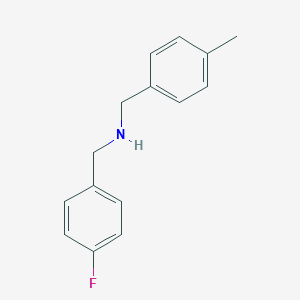

N-(4-Fluorobenzyl)-4-methylbenzylamine is a secondary amine featuring a 4-fluorobenzyl group and a 4-methylbenzyl substituent. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group influences steric and electronic properties .

Properties

Molecular Formula |

C15H16FN |

|---|---|

Molecular Weight |

229.29 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine |

InChI |

InChI=1S/C15H16FN/c1-12-2-4-13(5-3-12)10-17-11-14-6-8-15(16)9-7-14/h2-9,17H,10-11H2,1H3 |

InChI Key |

YASNPYRRQTVIKP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzyl Groups

(a) N-(4-Fluorobenzylidene)-4-fluorobenzylamine (Imine Derivative)

- Structure : Contains an imine group (C=N) instead of an amine, with two 4-fluorobenzyl groups.

- Properties : Reported as a yellow liquid with distinct $ ^1H $ NMR signals at δ 8.31 (s, 1H, imine proton) and $ ^{13}C $ NMR signals at δ 165.74 (C=N). The imine group increases reactivity, making it suitable for oxidation coupling reactions .

- Applications : Used in solvent-free oxidation coupling of amines to imines .

(b) N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-tetrahydrophthalazine-6-carboxamide

- Structure : Incorporates a phthalazine ring and a carboxamide group.

- Synthesis : Prepared via activation of a carboxylic acid group followed by nucleophilic attack by 4-fluorobenzylamine .

- Applications: Serves as a luminol derivative for chemoselective bioconjugation in radiopharmaceuticals .

(c) N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Features a piperidine-carboxamide core with a naphthyl substituent.

Analogues with Heterocyclic or Functional Group Variations

(a) N-(4-Fluorobenzyl)-N-methylformamide

- Structure : Contains a formamide group instead of an amine.

- Properties : Hydrolyzed under acidic conditions (H$_2$O/dioxane, 100°C) to yield secondary amines, demonstrating functional group versatility .

(b) 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)methamine hydrochloride

- Structure : Includes a piperidine ring and hydrochloride salt.

- Properties : Commercial availability (4 suppliers) highlights its relevance in drug discovery. The piperidine moiety enhances solubility and bioavailability .

(c) 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine

Data Table: Key Compounds and Properties

Key Research Findings and Trends

- Fluorine Impact : Fluorination improves metabolic stability and binding affinity in antiviral agents (e.g., SARS-CoV-2 inhibitors) .

- Functional Group Flexibility : Amine derivatives are versatile intermediates; formamide and imine variants enable diverse synthetic pathways .

- Heterocyclic Modifications : Piperidine and thiadiazole rings enhance pharmacological profiles by modulating solubility and target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.